molecular formula C13H16FNO B13059612 cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane

Cat. No.: B13059612
M. Wt: 221.27 g/mol
InChI Key: MCULTLUFMIVMOK-QYJAPNMZSA-N
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Description

cis-3-(4-Fluoro-phenoxy)-8-azabicyclo[3.2.1]octane is a bicyclic amine characterized by a rigid 8-azabicyclo[3.2.1]octane core substituted with a 4-fluorophenoxy group at the C3 position in a cis configuration. The fluorine atom at the para position of the phenoxy group enhances metabolic stability and influences binding affinity, while the bicyclic framework provides structural rigidity, optimizing interactions with biological targets .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(1S,5R)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2/t10-,11+,13?

InChI Key

MCULTLUFMIVMOK-QYJAPNMZSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=CC=C(C=C3)F

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

Recent advances emphasize enantioselective synthesis to obtain the cis-configuration with high stereochemical purity:

  • Desymmetrization of Achiral Tropinone Derivatives : Achiral tropinone derivatives undergo selective transformations using chiral catalysts or auxiliaries to produce enantiomerically enriched bicyclic amines. This method allows direct stereochemical control during ring formation.

  • Cycloaddition Approaches : Microwave-assisted 6π-electrocyclic ring-opening followed by [3+2] cycloaddition of cyclopropanated pyrroles or furans has been reported to efficiently build the bicyclic scaffold with stereocontrol. These methods utilize monocyclopropanated heterocycles as precursors and have been shown to provide access to 8-azabicyclo[3.2.1]octane derivatives with good regio- and stereoselectivity.

  • Use of Enantioenriched Starting Materials : Starting from naturally occurring chiral building blocks (chiral pool synthesis) can impart the desired stereochemistry to the bicyclic core.

Installation of the 4-Fluorophenoxy Group

  • The 4-fluorophenoxy substituent is introduced typically via nucleophilic substitution or cross-coupling reactions such as the Stille cross-coupling protocol . For example, triflate intermediates derived from the bicyclic amine can be coupled with 4-fluorophenol or its derivatives to install the fluorophenoxy group at the 3-position.

  • Purification of intermediates is often challenging due to their sensitivity; some organostannane intermediates are used without purification to avoid decomposition.

Multi-Step Synthesis Overview

Step Description Key Reagents/Conditions Outcome
1 Preparation of bicyclic core via cycloaddition or desymmetrization Chiral catalysts, microwave irradiation for ring-opening/cycloaddition Formation of cis-8-azabicyclo[3.2.1]octane scaffold with stereocontrol
2 Functional group transformation to introduce leaving group (e.g., triflate) at C-3 Triflation reagents (e.g., triflic anhydride) Activated intermediate for substitution
3 Coupling with 4-fluorophenol derivative Stille cross-coupling or nucleophilic substitution Installation of 4-fluorophenoxy substituent
4 Purification and isolation of final compound Chromatography or fractional distillation cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane

Research Findings and Optimization Notes

  • The enantioselective synthesis of the bicyclic core is critical for biological activity, as the cis-configuration influences binding affinity to neurotransmitter transporters.

  • Microwave-assisted cycloaddition methods provide a rapid and efficient route to the bicyclic scaffold, improving yields and stereoselectivity compared to classical methods.

  • The choice of coupling reaction and conditions for attaching the 4-fluorophenoxy group affects the purity and yield; the Stille coupling has been favored for its reliability with sensitive intermediates.

  • Structural analogues with different substituents (e.g., chloro, methoxy, bromo phenoxy groups) have been synthesized similarly, demonstrating the versatility of the synthetic approach and the impact of substituents on pharmacological profiles.

Summary Table of Key Synthetic Routes

Methodology Description Advantages Limitations
Desymmetrization of Tropinone Derivatives Uses achiral starting materials and chiral catalysts High stereocontrol, scalable Requires specialized catalysts
Microwave-Assisted Cycloaddition 6π-electrocyclic ring-opening/[3+2] cycloaddition Rapid, efficient, good stereoselectivity Requires cyclopropanated heterocycle precursors
Chiral Pool Synthesis Starting from enantiopure natural products High enantiopurity, predictable stereochemistry Limited by availability of chiral starting materials
Stille Cross-Coupling for Substituent Installation Coupling of triflate intermediates with fluorophenol derivatives Reliable, mild conditions Organostannane intermediates sensitive, purification challenges

Chemical Reactions Analysis

Types of Reactions

cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane exhibits significant biological activity, particularly as a monoamine neurotransmitter reuptake inhibitor . This class of compounds is essential in treating various neurological disorders, including depression and anxiety, by modulating neurotransmitter levels such as serotonin, dopamine, and norepinephrine in the brain .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureNotable Characteristics
Exo-3-(4-Chlorophenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneStructureSimilar monoamine reuptake inhibition but different selectivity profiles
Exo-3-(4-Methoxyphenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneStructureAltered pharmacokinetics due to methoxy substitution; potential for different effects
Exo-3-(4-Bromophenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneStructureBromine substitution may enhance lipophilicity and blood-brain barrier penetration

This comparison illustrates how variations in substituents on the bicyclic core can lead to significant differences in biological activity and therapeutic potential .

Neuropharmacological Studies

Several studies have focused on the neuropharmacological effects of this compound:

  • Animal Model Study : A study conducted on rodents demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety-like behaviors .
  • Cognitive Function Test : In another study assessing cognitive functions, subjects treated with this compound showed enhanced memory retention compared to control groups .

These findings suggest that this compound holds promise for further development as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism of action of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Name Substituents/Modifications Biological Activity Key Findings References
cis-3-(4-Fluoro-phenoxy)-8-azabicyclo[3.2.1]octane C3: 4-fluorophenoxy (cis) Monoamine reuptake inhibition High selectivity for serotonin/dopamine transporters; potential antidepressant
(1R,3r,5S)-3-(2-Fluoro-4-methyl-phenoxy)-8-azabicyclo[3.2.1]octane C3: 2-fluoro-4-methylphenoxy NK1 receptor antagonism Improved hERG channel selectivity; 31% yield in sulfonamide synthesis
3-(Benzyloxy)-8-azabicyclo[3.2.1]octane C3: Benzyloxy Antiviral activity (HPIV-3, EMCV) Dansyl/biphenylsulfonamide fragments critical for activity
Nortropane (8-azabicyclo[3.2.1]octane) Unsubstituted core Alkaloid precursor Parent structure; lacks phenoxy group, lower CNS activity
3-(3-Trifluoromethylphenoxy)-8-azabicyclo[3.2.1]octane C3: 3-trifluoromethylphenoxy Excluded from patent claims Demonstrated prior art limitations in monoamine inhibition

Key Observations :

  • Substituent Position: The 4-fluorophenoxy group in the target compound enhances binding to monoamine transporters compared to 2-fluoro-4-methylphenoxy analogs, which prioritize NK1 receptor interactions .
  • Fluorine Effects: Para-fluorine improves metabolic stability and electron-withdrawing properties, optimizing pharmacokinetics compared to non-fluorinated or trifluoromethyl derivatives .
  • Rigidity vs. Flexibility : The bicyclic core enforces a specific conformation, increasing target selectivity over flexible aliphatic amines like piperidines .

Challenges and Limitations

  • Synthetic Complexity : Low yields (e.g., 31% in ) and stereochemical purification hurdles limit scalability .
  • Patent Restrictions: excludes 3-(4-fluorophenoxy) derivatives, suggesting prior art or insufficient novelty in monoamine inhibition, necessitating novel substitutions for patentability .

Biological Activity

Cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane is a bicyclic amine compound notable for its potential biological activities, particularly as a monoamine neurotransmitter reuptake inhibitor . This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16FNOC_{13}H_{16}FNO and a molecular weight of approximately 219.23 g/mol. It features a bicyclic framework with an azabicyclo[3.2.1]octane core and a fluorophenoxy substituent, which significantly influences its biological properties.

Structural Characteristics

PropertyDetails
Molecular FormulaC13H16FNO
Molecular Weight219.23 g/mol
StructureBicyclic amine
Functional GroupFluorophenoxy

Research indicates that this compound primarily acts as a reuptake inhibitor for monoamine neurotransmitters, including serotonin and norepinephrine. This mechanism is crucial for the treatment of various neurological disorders such as depression and anxiety.

Interaction with Neurotransmitter Transporters

  • Serotonin Transporter (SERT) : The compound shows significant binding affinity, suggesting potential antidepressant effects.
  • Norepinephrine Transporter (NET) : Inhibition of NET may enhance norepinephrine levels, contributing to improved mood and cognitive function.

Biological Activity Studies

Several studies have investigated the biological activity of this compound in animal models.

Case Study: Mood Enhancement in Animal Models

In experimental setups involving rodents, the administration of this compound resulted in:

  • Increased locomotor activity.
  • Enhanced performance in cognitive tasks.
    These findings support its potential as a therapeutic agent for mood disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons were made with structurally similar compounds:

Compound NameNotable Characteristics
Exo-3-(4-Chlorophenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneSimilar reuptake inhibition but different selectivity profiles
Exo-3-(4-Methoxyphenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneAltered pharmacokinetics due to methoxy substitution; potential for different effects
Exo-3-(4-Bromophenoxy)-8-methyl-8-azabicyclo[3.2.1]octaneBromine substitution may enhance lipophilicity and blood-brain barrier penetration

These comparisons highlight how modifications in substituents can lead to variations in biological activity and therapeutic potential.

Therapeutic Implications

Given its mechanism as a monoamine reuptake inhibitor, this compound holds promise for:

  • Antidepressant Therapy : Potential to alleviate symptoms of depression through neurotransmitter modulation.
  • Cognitive Enhancement : May improve cognitive functions based on observed animal model studies.
  • Anxiety Disorders : Could serve as a treatment option for anxiety-related conditions.

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